molecular formula C8H7NOS B1594573 2-Methoxybenzothiazole CAS No. 63321-86-8

2-Methoxybenzothiazole

Cat. No. B1594573
CAS RN: 63321-86-8
M. Wt: 165.21 g/mol
InChI Key: OJKLTHIQRARJCE-UHFFFAOYSA-N
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Description



  • 2-Methoxybenzothiazole is a heterocyclic compound with the chemical formula C₈H₇NOS .

  • It consists of a benzene ring fused to a thiazole ring, where the thiazole ring contains a sulfur atom and a nitrogen atom.

  • The compound is also known by its IUPAC name, 2-Amino-6-methoxybenzothiazole .

  • It has been studied for its biological activities and synthetic applications.





  • Synthesis Analysis



    • Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles.

    • One common method involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides.

    • Cyclization of thioamide or carbon dioxide (CO₂) as raw materials has also been explored.

    • Future research could focus on green chemistry approaches and more efficient synthetic routes.





  • Molecular Structure Analysis



    • The molecular structure of 2-Methoxybenzothiazole consists of a benzene ring fused to a thiazole ring.

    • The methoxy group (-OCH₃) is attached to the benzene ring at the 6th position.

    • The nitrogen atom in the thiazole ring is part of the amino group (-NH₂) at the 2nd position.

    • The sulfur atom in the thiazole ring completes the structure.

    • The compound exhibits aromaticity due to the fused benzene and thiazole rings.





  • Chemical Reactions Analysis



    • 2-Methoxybenzothiazole can undergo various chemical reactions, including:

      • Sandmeyer reaction : Heating with isoamyl nitrite and CuBr₂ yields 2-bromo-6-methoxybenzothiazole .

      • Schiff base formation : It can serve as a building block in the synthesis of novel series of Schiff bases and 4-thiazolidinones.

      • Cyclization reactions : Cyclization of thioamide or CO₂ as raw materials can lead to the formation of benzothiazole derivatives.







  • Physical And Chemical Properties Analysis



    • 2-Methoxybenzothiazole is a solid compound.

    • It is insoluble in water but soluble in organic solvents.

    • The melting point is approximately 75-77°C .

    • The compound exhibits aromaticity due to the fused benzene and thiazole rings.




  • Scientific Research Applications

    1. Synthesis of Firefly Luciferin Precursors

    2-Methoxybenzothiazole derivatives, such as 6-Methoxy-2-cyanobenzothiazole, are vital in synthesizing precursors for Firefly Luciferin, a natural product significant in chemiluminescence systems. This substance finds extensive use in medicinal diagnostics, biochemistry, and forensic trace analysis due to its efficient chemiluminescence properties (Würfel et al., 2012).

    2. Development of Innovative Materials

    2-Methoxybenzothiazole and its derivatives serve as key building blocks for creating innovative materials and functional dyes. Their versatile chemical structure allows for the development of novel materials with unique properties (Würfel et al., 2012).

    3. Antibacterial Applications

    Compounds derived from 2-Methoxybenzothiazole have been explored for their antibacterial properties. For instance, Schiff bases derived from this compound and their Zn(II) chelates have shown activity against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

    4. Anticancer Agent Synthesis

    Derivatives of 2-Methoxybenzothiazole have been synthesized and evaluated for their potential as anticancer agents. Certain derivatives have shown high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

    5. Synthesis of Mesogenic Compounds

    6-Methoxybenzothiazole ring derivatives have been synthesized for creating mesogenic homologous series. These derivatives exhibit nematic and smectic A mesophases, which are important for liquid crystal applications (Prajapati & Bonde, 2006).

    6. Application in Corrosion Inhibition

    2-Methoxybenzothiazole has been investigated for its corrosion inhibitory properties on carbon steels in acidic solutions. It forms self-assemble monolayer films on steel surfaces, significantly increasing corrosion inhibition efficiency over time (Njoku et al., 2020).

    Safety And Hazards



    • Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.

    • Incompatibility : It is incompatible with strong oxidizers.

    • Fire Hazard : It is probably combustible.

    • Light Sensitivity : It may be sensitive to exposure to light.




  • Future Directions



    • Research could focus on greener synthetic methods for benzothiazole derivatives.

    • Investigate novel applications and therapeutic potential of 2-Methoxybenzothiazole-based compounds.

    • Explore additional synthetic pathways and optimize existing ones for improved yields and efficiency.




    properties

    IUPAC Name

    2-methoxy-1,3-benzothiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OJKLTHIQRARJCE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=NC2=CC=CC=C2S1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7NOS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00212707
    Record name Benzothiazole, 2-methoxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00212707
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Methoxybenzothiazole

    CAS RN

    63321-86-8
    Record name Benzothiazole, 2-methoxy-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321868
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 63321-86-8
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    Record name Benzothiazole, 2-methoxy-
    Source EPA DSSTox
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    Record name 63321-86-8
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    26
    Citations
    Y Mizuno, K Adachi, K Nakamura - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
    … which demonstrates that 2-methoxybenzothiazole is not … of 2-methoxybenzothiazole and the mixture was boiled on a … point did not depress with 2-methoxybenzothiazole, mp 165-166(81…
    Number of citations: 1 www.jstage.jst.go.jp
    A Gáplovský, R Hercek, P Kurán - Toxicological & Environmental …, 1997 - Taylor & Francis
    … Formation of 2-methoxybenzothiazole during the photolysis in methanol can be explained by a consequent reaction of benzothiazole radical and methanol. Its formation in n-heptane is …
    Number of citations: 9 www.tandfonline.com
    Y Mizuno, K Adachi - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
    … Phenylmethyithiocarbamate was subjected to ring closure by a modification of Jacobsons method5) and the 2-methoxybenzothiazole thus obtained was converted in an almost …
    Number of citations: 2 www.jstage.jst.go.jp
    F Babudri, S Florio - Synthesis, 1986 - thieme-connect.com
    Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
    Number of citations: 8 www.thieme-connect.com
    RC Elderfield, FW Short - The Journal of Organic Chemistry, 1953 - ACS Publications
    … in the reductionof XIX to 7-amino-2methoxybenzothiazole (XXII). When the reduction was … only 7-amino-6-bromo-2-methoxybenzothiazole (XXI) was obtained. However when the …
    Number of citations: 31 pubs.acs.org
    GY Kook, D Kim, MK Chae, HM Ko - The Journal of Organic …, 2022 - ACS Publications
    … Furthermore, the crossover experiment of 1a with a 1:1 ratio of 2-methoxybenzothiazole to 2-allyloxybenzoxazole was performed under the standard conditions (Scheme 4c); 4a was the …
    Number of citations: 2 pubs.acs.org
    Z Wang, FK Sheong, HHY Sung… - Journal of the …, 2015 - ACS Publications
    … The reaction might proceed by initial methoxide substitution on the benzothiazole ring to form intermediates alkylsulfide 9 and 2-methoxybenzothiazole 10, followed by an S N 2 reaction …
    Number of citations: 56 pubs.acs.org
    C Lorin, C Marot, V Gardon, P Rollin - Tetrahedron letters, 1995 - Elsevier
    … -2-yl)sulfonyl-6-deoxy-D-galaetose 313 with a methanol solution of sodium methoxide produced - through an ipso-substitution - a sugar sulfinate along with 2-methoxybenzothiazole. …
    Number of citations: 10 www.sciencedirect.com
    RF Brookes, EL Leafe - Nature, 1963 - nature.com
    … The closo resemblance between the ultra-violet spectra of (I) and 2-methoxybenzothiazole on one hand, and between those of (II) and 2-oxo-3-methylbenzothiazoline on the other, …
    Number of citations: 21 www.nature.com
    MD Turner, OA Arpad - Nature, 1963 - nature.com
    … The closo resemblance between the ultra-violet spectra of (I) and 2-methoxybenzothiazole on one hand, and between those of (II) and 2-oxo-3-methylbenzothiazoline on the other, …
    Number of citations: 6 www.nature.com

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